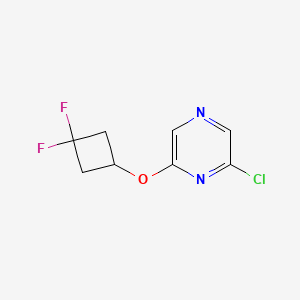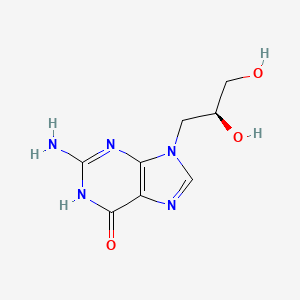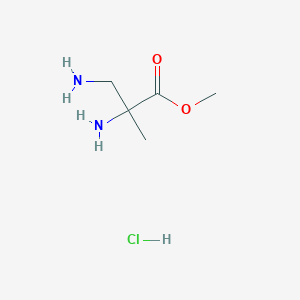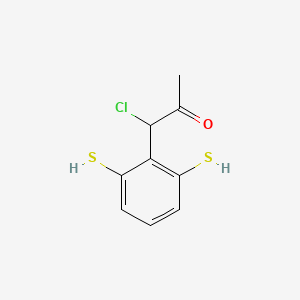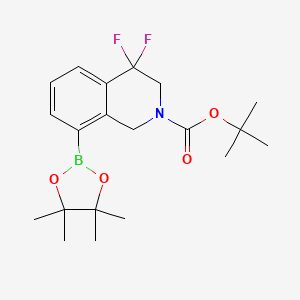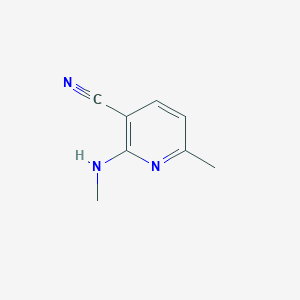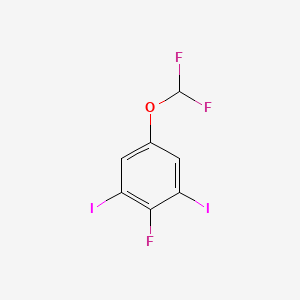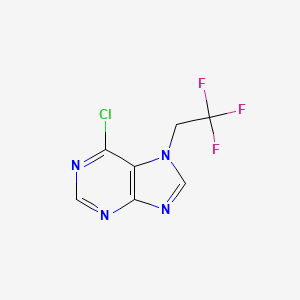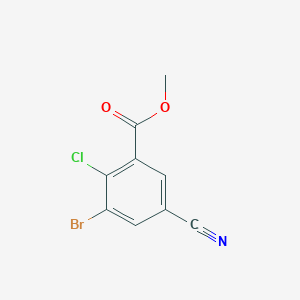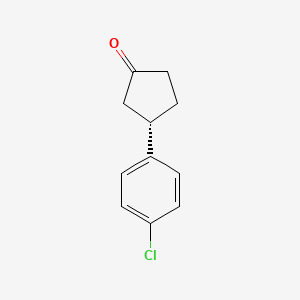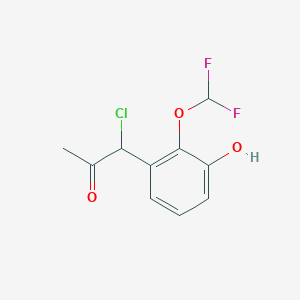
4-Isopropyl-5-nitropiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropyl-5-nitropiperidin-2-one is a chemical compound with the molecular formula C8H14N2O3 and a molecular weight of 186.21 g/mol . It belongs to the class of piperidinones, which are derivatives of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of an isopropyl group at the 4-position and a nitro group at the 5-position of the piperidin-2-one ring.
Preparation Methods
The synthesis of 4-Isopropyl-5-nitropiperidin-2-one can be achieved through various synthetic routes. One common method involves the nitration of 4-isopropylpiperidin-2-one using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position .
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts and solvents to enhance the efficiency of the nitration process.
Chemical Reactions Analysis
4-Isopropyl-5-nitropiperidin-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, where the isopropyl group may be oxidized to form corresponding alcohols or ketones.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-Isopropyl-5-nitropiperidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules
Mechanism of Action
The mechanism of action of 4-Isopropyl-5-nitropiperidin-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may play a role in its biological activity by participating in redox reactions and forming reactive intermediates that interact with cellular components. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
4-Isopropyl-5-nitropiperidin-2-one can be compared with other piperidinone derivatives, such as:
4-Methyl-5-nitropiperidin-2-one: Similar structure but with a methyl group instead of an isopropyl group.
4-Ethyl-5-nitropiperidin-2-one: Similar structure but with an ethyl group instead of an isopropyl group.
4-Propyl-5-nitropiperidin-2-one: Similar structure but with a propyl group instead of an isopropyl group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C8H14N2O3 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
5-nitro-4-propan-2-ylpiperidin-2-one |
InChI |
InChI=1S/C8H14N2O3/c1-5(2)6-3-8(11)9-4-7(6)10(12)13/h5-7H,3-4H2,1-2H3,(H,9,11) |
InChI Key |
VZFAYXHSSBSJIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(=O)NCC1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



